6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15784983
InChI: InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3
SMILES:
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC15784983

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
IUPAC Name 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3
Standard InChI Key SHNKJSCBKIFYSB-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=NC=C1F)C=CN2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine has the molecular formula C₈H₇FN₂O, derived by substituting a hydrogen atom in the parent 1H-pyrrolo[3,2-b]pyridine with fluorine and methoxy groups. Its molecular weight is 166.15 g/mol, calculated as follows:

  • Base framework (C₇H₆N₂): 118.14 g/mol

  • Methoxy group (-OCH₃): +31.03 g/mol

  • Fluorine substituent (-F): +19.00 g/mol

The precise arrangement of substituents is critical for its electronic properties, with the fluorine atom exerting an electron-withdrawing effect and the methoxy group acting as an electron donor .

Structural Characterization

The compound’s fused bicyclic system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. Key structural features include:

  • Fused rings: Pyrrole (positions 1–5) and pyridine (positions 3–7) .

  • Substituents:

    • Fluorine at position 6 (pyridine ring).

    • Methoxy group (-OCH₃) at position 7 (pyridine ring) .

The methoxy group enhances solubility in polar solvents, while fluorine improves metabolic stability in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine can be inferred from methods used for analogous azaindoles . A representative pathway involves:

Step 1: Suzuki-Miyaura Coupling

A halogenated pyrrolopyridine intermediate (e.g., 5-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine) undergoes cross-coupling with a fluorinated boronic acid. For example:

5-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine+R-B(OH)₂Pd(dppf)Cl2,Base6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine\text{5-Bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine} + \text{R-B(OH)₂} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{6-Fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine}

Reaction conditions:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–5 mol%).

  • Solvent: Dioxane/water (2.5:1 v/v).

  • Temperature: 80–100°C under inert atmosphere .

Step 2: Functional Group Modifications

Post-coupling transformations may include:

  • Demethylation: Removal of protecting groups (e.g., tosyl) using acidic or basic conditions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at the 6- and 7-positions requires careful control of reaction kinetics.

  • Yield Improvements: Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate downstream isolation .

Physicochemical Properties

Thermal and Spectral Data

PropertyValue (Estimated)Basis
Melting Point180–185°CAnalogous azaindoles
Boiling Point265–275°CSimilar molecular weight
Density1.25–1.35 g/cm³Fluorine substitution
LogP (Partition Coeff.)1.2–1.5Hydrophobic core

Spectroscopic Characteristics:

  • ¹H NMR: Signals for pyrrole protons (δ 6.8–7.2 ppm), methoxy group (δ 3.9 ppm), and aromatic fluorine (δ -110 to -120 ppm for ¹⁹F NMR).

  • IR: Stretching vibrations for C-F (~1100 cm⁻¹) and C-O-C (~1250 cm⁻¹).

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic attack preferentially at the 2- and 5-positions. For example:

Nitration: HNO3/H2SO42-Nitro-6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine\text{Nitration: } \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{2-Nitro-6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine}

Nucleophilic Aromatic Substitution

Fluorine at position 6 can be displaced by strong nucleophiles (e.g., amines):

6-Fluoro derivative+R-NH2CuI, DMF6-Amino-substituted product\text{6-Fluoro derivative} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF}} \text{6-Amino-substituted product}

Biological and Industrial Applications

Medicinal Chemistry

  • Kinase Inhibition: Analogous pyrrolopyridines inhibit PDGF-βR and other tyrosine kinases. Fluorine enhances binding affinity via hydrophobic interactions.

  • Anticancer Agents: Structural analogs show promise in preclinical models for targeting solid tumors .

Materials Science

  • Organic Electronics: The conjugated π-system enables use in organic light-emitting diodes (OLEDs) .

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